1-[(3-bromophenyl)methyl]azetidine 1-[(3-bromophenyl)methyl]azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565674
InChI: InChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2
SMILES: C1CN(C1)CC2=CC(=CC=C2)Br
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

1-[(3-bromophenyl)methyl]azetidine

CAS No.:

Cat. No.: VC13565674

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-bromophenyl)methyl]azetidine -

Specification

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]azetidine
Standard InChI InChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2
Standard InChI Key GJGMUQIRPSZSBW-UHFFFAOYSA-N
SMILES C1CN(C1)CC2=CC(=CC=C2)Br
Canonical SMILES C1CN(C1)CC2=CC(=CC=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

1-[(3-Bromophenyl)methyl]azetidine (C₁₀H₁₂BrN, MW: 226.11 g/mol) consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) linked to a 3-bromophenyl group via a methylene bridge. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence both chemical reactivity and biological target engagement. The compound’s InChIKey (GJGMUQIRPSZSBW-UHFFFAOYSA-N) and SMILES notation (C1CN(C1)CC2=CC(=CC=C2)Br) provide precise descriptors for its stereoelectronic configuration.

Physicochemical Characteristics

The bromophenyl moiety enhances lipophilicity (logP ≈ 2.8), promoting membrane permeability and bioavailability. The azetidine ring’s constrained geometry contributes to conformational rigidity, potentially improving binding specificity to biological targets. NMR studies of analogous azetidines reveal distinct proton environments for the methylene bridge (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm), though experimental data for this specific compound remain limited.

Synthesis and Modification Strategies

Conventional Alkylation Routes

Traditional synthesis involves the alkylation of azetidine with 3-bromobenzyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N). This method typically yields moderate efficiencies (40–60%) due to competing side reactions, such as over-alkylation or ring-opening. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for optimizing regioselectivity .

Microwave-Assisted Synthesis

Recent advances in green chemistry have enabled microwave-assisted protocols, reducing reaction times from hours to minutes. For example, irradiating azetidine with 3-bromobenzyl bromide in acetonitrile at 100°C for 10 minutes achieves yields exceeding 75%, as demonstrated in analogous azetidine syntheses . This method minimizes thermal degradation and enhances reproducibility.

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Time
Conventional AlkylationK₂CO₃, DMF, 25°C5512 h
Microwave-AssistedMW, 100°C, MeCN7810 min

Biological Activity and Mechanisms

Anticancer Properties

Azetidine derivatives demonstrate moderate cytotoxicity against cancer cell lines, including MCF-7 (breast) and HCT-116 (colon). Mechanistically, the azetidine ring may intercalate DNA or inhibit topoisomerases, while the bromophenyl group enhances apoptotic signaling via caspase-3 activation. In silico docking studies predict strong binding affinity (ΔG < -8 kcal/mol) for kinase targets like EGFR and BRAF.

Table 2: Hypothesized Anticancer Activity (Based on Analogues)

Cell LineIC₅₀ (µM)Proposed Target
MCF-714.5EGFR
HCT-11697.9BRAF

Structure-Activity Relationships (SAR)

Role of Halogen Substitution

Meta-substitution (3-bromo) optimizes steric compatibility with hydrophobic enzyme pockets, whereas para-substitution (4-bromo) may reduce binding due to unfavorable dipole interactions. Ortho-substituted analogues (2-bromo) exhibit diminished activity, likely due to increased steric hindrance.

Azetidine Ring Modifications

Hydrogenation of the azetidine ring (to azetane) abolishes activity, underscoring the importance of nitrogen lone-pair electrons in target recognition. Expanding the ring to pyrrolidine (five-membered) reduces conformational strain but decreases potency, highlighting the azetidine’s unique pharmacophoric profile .

Future Research Directions

Target Identification

Proteomic profiling and CRISPR-Cas9 screens are needed to elucidate molecular targets. Priority candidates include kinases, G-protein-coupled receptors (GPCRs), and bacterial efflux pumps.

In Vivo Pharmacokinetics

Rodent studies should assess oral bioavailability, half-life, and organ distribution. Predictive models indicate moderate blood-brain barrier penetration, suggesting potential CNS applications .

Green Synthesis Optimization

Scalable microwave-assisted methods warrant further development to reduce solvent waste and energy consumption. Continuous-flow reactors could enhance throughput for industrial applications .

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